molecular formula C14H13BrO B1337804 4-(Benzyloxy)-2-bromo-1-methylbenzene CAS No. 60710-40-9

4-(Benzyloxy)-2-bromo-1-methylbenzene

Cat. No. B1337804
CAS RN: 60710-40-9
M. Wt: 277.16 g/mol
InChI Key: UENAXUWFESQYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the paper titled "Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS" discusses the use of N-bromosuccinimide (NBS) to selectively oxidize and brominate aromatic compounds . Although the specific synthesis of "4-(Benzyloxy)-2-bromo-1-methylbenzene" is not detailed, the principles of bromination using NBS could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzenes is characterized by the influence of bromine on the electron distribution in the aromatic ring. The paper "X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes" provides insights into the structural characteristics of brominated benzenes, including various types of intermolecular interactions such as C–H···Br and C–Br···π . These interactions can affect the overall stability and reactivity of the molecule.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including radical cyclization and carboxylation as described in the paper on "Aryl radical cyclization with alkyne followed by tandem carboxylation" . These reactions are facilitated by the presence of the bromine atom, which can act as a good leaving group or participate in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes are influenced by the substituents attached to the benzene ring. The presence of bromine generally increases the density and boiling point of the compound compared to unsubstituted benzene. The paper "Crystal and molecular structure of methyl 4,6-O-benzylidene-2-O-p-bromobenzenesulphonyl-3-cyano-3-deoxy-α-D-altropyranoside" discusses the crystal structure of a brominated benzene derivative, which can provide information on the solid-state properties of such compounds .

Scientific Research Applications

Liquid-phase Oxidation and Catalysis

One application involves the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) acetate system with sodium bromide, carried out in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivities, demonstrating the utility of brominated intermediates in selective oxidation reactions (Okada & Kamiya, 1981).

Thermo Physical Properties in Binary Liquid Mixtures

Research on the viscosities and densities of 1,4-dioxane with bromobenzene across various temperatures under atmospheric conditions highlights the impact of bromine substitution on the physical properties of binary liquid mixtures. This study indicates weak interactions within the mixture, underscoring the influence of halogen atoms on the behavior of liquid mixtures (Ramesh, Yunus, & Ramesh, 2015).

Cross-Coupling Reactions

Another application is in microwave-enhanced Suzuki-Miyaura vinylation of electron-rich and sterically hindered substrates. This methodology utilizes potassium vinyltrifluoroborate and showcases the role of brominated aryl compounds in facilitating cross-coupling reactions to produce styrene derivatives (Brooker et al., 2010).

Synthesis of Sulfur-functionalized Benzoquinones

The regioselective bromination of dimethoxydimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlight the synthetic utility of brominated compounds in producing complex organic molecules. This research demonstrates the capacity to generate structurally diverse molecules from brominated precursors (Aitken et al., 2016).

Green Synthetic Methods

KHSO4-catalyzed synthesis of dibenzenes under solvent-free conditions presents an environmentally friendly approach to generating brominated organic compounds. This method emphasizes the importance of brominated substances in green chemistry applications (Joshi, Suresh, & Adimurthy, 2013).

Liquid Crystal Intermediates

Improvements in the O-alkylation of phenols for the preparation of alkoxybenzenes, where the substituent can be a protected functional group, have applications in liquid crystal technology. This underscores the role of brominated benzenes as intermediates in materials science (Neubert et al., 1978).

Safety And Hazards

There is no specific safety and hazard information available for “4-(Benzyloxy)-2-bromo-1-methylbenzene”. However, similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard5.


Future Directions

There is no specific information available on the future directions of “4-(Benzyloxy)-2-bromo-1-methylbenzene”. However, similar compounds have been studied for their potential as therapeutic agents for various diseases6.


Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemical expert.


properties

IUPAC Name

2-bromo-1-methyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENAXUWFESQYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447382
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromo-1-methylbenzene

CAS RN

60710-40-9
Record name 2-Bromo-1-methyl-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60710-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.